Cuprous sulfite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13982-53-1 |

|---|---|

Molecular Formula |

Cu2O3S |

Molecular Weight |

207.16 g/mol |

IUPAC Name |

copper(1+);sulfite |

InChI |

InChI=1S/2Cu.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |

InChI Key |

RPJAQOVNRDOGAY-UHFFFAOYSA-L |

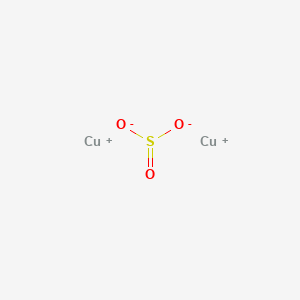

SMILES |

[O-]S(=O)[O-].[Cu+].[Cu+] |

Canonical SMILES |

[O-]S(=O)[O-].[Cu+].[Cu+] |

Other CAS No. |

35788-00-2 |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of cuprous sulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuprous sulfite (B76179) (Cu₂SO₃) is an inorganic compound of copper in its +1 oxidation state. While not as extensively studied as its cupric (Cu²⁺) counterparts, cuprous sulfite and its related compounds hold interest in various chemical applications, including as a catalyst and in the synthesis of other copper compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from available scientific literature. It is intended to serve as a valuable resource for professionals in research and development who require detailed information on this compound.

Physical Properties

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | Cu₂SO₃ | [3] |

| Molecular Weight | 207.16 g/mol | [3] |

| Appearance | White to pale-yellow crystalline powder | [1] |

| Solubility in Water | Sparingly soluble | [2] |

| Solubility in Organic Solvents | Insoluble in ethanol (B145695) and ether | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available |

Chemical Properties

This compound exhibits reactivity characteristic of a copper(I) compound and a sulfite salt. It is known to be soluble in hydrochloric acid and ammonium (B1175870) hydroxide, solutions in which it undergoes decomposition.[1] The compound is also susceptible to oxidation.

Decomposition

While a specific decomposition temperature for this compound is not well-documented, upon heating, it is expected to decompose. The thermal decomposition of related copper sulfur compounds, such as copper sulfides and sulfates, typically yields copper oxides and sulfur dioxide.[4][5] A plausible decomposition pathway for this compound upon heating is the formation of cuprous oxide (Cu₂O) and sulfur dioxide (SO₂).

A simplified logical relationship for the thermal decomposition of this compound is illustrated in the diagram below.

Caption: Thermal decomposition of this compound.

Reactivity with Acids

This compound reacts with strong acids like hydrochloric acid, leading to its decomposition.[1] This reaction is characteristic of sulfites, which typically liberate sulfur dioxide gas in the presence of acid.

Oxidation

As a copper(I) compound, this compound is susceptible to oxidation to the more stable copper(II) state. This can occur in the presence of oxidizing agents.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively reported in readily available literature. However, general methods for the preparation of related copper(I) salts and copper sulfides can provide a basis for its synthesis.

Synthesis of this compound Hemihydrate (Etard's Salt)

A general approach to synthesizing this compound involves the reduction of a copper(II) salt in the presence of sulfite ions. The following is a generalized procedure based on the principles of preparing copper(I) compounds:

Objective: To synthesize this compound hemihydrate by the reduction of a copper(II) salt with a sulfite.

Materials:

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃)

-

Deionized water

-

Ethanol

-

Ether

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Preparation of Copper(II) Solution: Dissolve a known quantity of copper(II) sulfate pentahydrate in deionized water in a beaker with stirring to create a clear blue solution.

-

Preparation of Sulfite Solution: In a separate beaker, dissolve a stoichiometric equivalent or a slight excess of sodium sulfite or sodium bisulfite in deionized water.

-

Reaction: Slowly add the sulfite solution to the copper(II) sulfate solution while stirring continuously. The reaction should result in the formation of a precipitate. The color of the precipitate may vary depending on the specific conditions.

-

Isolation of the Product: After the reaction is complete, collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid sequentially with deionized water, followed by ethanol, and then ether to remove any unreacted starting materials and water.

-

Drying: Dry the resulting solid in a low-temperature oven or a desiccator to obtain the final product.

Experimental Workflow Diagram:

Caption: Synthesis workflow for this compound.

Characterization

X-ray Diffraction (XRD): XRD is a primary technique for confirming the crystalline structure of the synthesized product. The obtained diffraction pattern should be compared with standard reference patterns for this compound or related copper-sulfur compounds if a direct match is unavailable. While specific XRD data for Cu₂SO₃ is scarce, analysis of related copper sulfides demonstrates the utility of this technique in identifying the crystalline phases.[6][7]

Conclusion

This technical guide has summarized the currently available information on the physical and chemical properties of this compound. While foundational data on its identity and basic reactivity are established, there is a notable lack of specific quantitative physical data and detailed, validated experimental protocols in the public domain. Further research is required to fully characterize this compound, which may hold potential for various applications in chemistry and materials science. The provided information serves as a starting point for researchers and professionals interested in exploring the properties and potential of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. oxfordlabchem.com [oxfordlabchem.com]

- 3. This compound | Cu2O3S | CID 169714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Roasting Copper Sulfides Chemistry - 911Metallurgist [911metallurgist.com]

- 5. quora.com [quora.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Synthesis of a Cuprous Sulfite-Containing Compound: A Technical Guide

Abstract

Direct synthesis of pure cuprous sulfite (B76179) (Cu₂SO₃) from copper(I) oxide (Cu₂O) is a challenging endeavor due to the propensity for disproportionation and other side reactions in aqueous sulfur dioxide environments. This technical guide provides an in-depth exploration of a reliable, alternative pathway for obtaining a stable, crystalline material containing cuprous sulfite: the synthesis of Chevreul's salt (Cu₂SO₃·CuSO₃·2H₂O). This mixed-valence copper(I,II) sulfite serves as a practical source and carrier of the this compound moiety. This document furnishes detailed experimental protocols, summarizes key quantitative data, and presents visual diagrams of the synthetic workflow and proposed reaction mechanism. This guide is intended for researchers, chemists, and professionals in materials science and drug development.

Introduction: The Challenge of Synthesizing Pure this compound

This compound (Cu₂SO₃) is a compound of interest for various applications; however, its isolation in a pure form is not straightforward. The direct reaction of copper(I) oxide (Cu₂O) with sulfurous acid (an aqueous solution of SO₂) does not typically yield pure this compound. Instead, copper(I) ions in the acidic solution are prone to disproportionation, resulting in the formation of copper(II) sulfate (B86663) and elemental copper. Similarly, the high-temperature reaction between copper(I) oxide and sulfur dioxide gas leads to the formation of copper(I) sulfide.

Given these synthetic challenges, a more practical approach to accessing the this compound moiety is through the synthesis of a stable, mixed-valence compound, Chevreul's salt. This brick-red, crystalline solid has the chemical formula Cu₃(SO₃)₂·2H₂O, which can also be represented as Cu₂SO₃·CuSO₃·2H₂O.[1] It is insoluble in water and stable in air, making it an excellent compound for the study and application of copper(I) sulfite chemistry.[1][2]

This guide will focus on the synthesis and characterization of Chevreul's salt as the most viable method for obtaining a stable compound containing this compound.

Synthesis of Chevreul's Salt (Copper(I,II) Sulfite Dihydrate)

The most common and reliable method for synthesizing Chevreul's salt involves the reduction of a copper(II) salt solution with a sulfite-containing reagent. The sulfite source acts as both a reducing agent, converting a portion of the Cu(II) to Cu(I), and as the precipitating anion.

Experimental Protocol

This protocol is based on established laboratory procedures for the synthesis of Chevreul's salt.[3][4]

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium metabisulfite (B1197395) (Na₂S₂O₅) or potassium metabisulfite (K₂S₂O₅)

-

Distilled or deionized water

-

Dilute hydrochloric acid (HCl) for testing

-

Aqueous ammonia (B1221849) (NH₃) for testing

Equipment:

-

Beakers

-

Graduated cylinders

-

Heating plate with magnetic stirring capability

-

Magnetic stir bar

-

Buchner funnel and flask

-

Filter paper

-

Drying oven

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of copper(II) sulfate. A typical concentration is around 0.4 M (e.g., 10 g of CuSO₄·5H₂O in 100 mL of distilled water).

-

Prepare an aqueous solution of sodium or potassium metabisulfite. A slight molar excess of the sulfite is often used to ensure complete reaction. A typical concentration is around 0.5 M (e.g., 9.5 g of Na₂S₂O₅ in 100 mL of distilled water).

-

-

Reaction and Precipitation:

-

Gently heat the copper(II) sulfate solution to approximately 60-70°C with continuous stirring.[3]

-

Slowly add the metabisulfite solution to the heated copper(II) sulfate solution. An initial green-colored intermediate may be observed.

-

Continue heating and stirring the mixture. The solution will darken, and a brick-red precipitate of Chevreul's salt will begin to form.[4]

-

Maintain the temperature and stirring for approximately 30 minutes to ensure complete precipitation.

-

-

Isolation and Purification:

-

Allow the precipitate to settle, and then cool the mixture to room temperature.

-

Separate the brick-red solid by vacuum filtration using a Buchner funnel.

-

Wash the collected solid several times with distilled water to remove any soluble impurities.

-

Finally, wash the product with ethanol (B145695) or acetone (B3395972) to facilitate drying.

-

-

Drying:

-

Dry the purified Chevreul's salt in a drying oven at a temperature below 100°C to avoid decomposition.

-

Proposed Reaction Mechanism and Stoichiometry

The formation of Chevreul's salt involves a redox reaction where the sulfite ion (or its hydrated form, bisulfite) reduces copper(II) to copper(I). The resulting solution contains both Cu(I) and Cu(II) ions, which then precipitate with sulfite ions to form the mixed-valence salt.[3]

The overall balanced chemical equation can be represented as:

3CuSO₄(aq) + 3Na₂S₂O₅(aq) + 8H₂O(l) → Cu₃(SO₃)₂·2H₂O(s) + 3Na₂SO₄(aq) + 4H₂SO₄(aq) + SO₂(g)

A simplified representation of the core reaction is:

3Cu²⁺(aq) + 4SO₃²⁻(aq) + 2H₂O(l) → Cu₃(SO₃)₂·2H₂O(s) + 2SO₄²⁻(aq)

The proposed mechanism involves the following key steps:

-

Reduction of Cu(II) to Cu(I) by the sulfite.

-

Formation of a supersaturated solution of Cu(I) and Cu(II) sulfites.

-

Precipitation of the insoluble mixed-valence Chevreul's salt.

Characterization of Chevreul's Salt

Proper characterization is essential to confirm the identity and purity of the synthesized Chevreul's salt. Key analytical techniques and their expected results are summarized below.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Chevreul's salt is provided in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | Cu₃(SO₃)₂·2H₂O or Cu₂SO₃·CuSO₃·2H₂O | [1][3] |

| Molar Mass | 386.78 g/mol | [5] |

| Appearance | Brick-red crystalline powder | [3] |

| Density | 3.57 g/cm³ | [5] |

| Solubility in Water | Insoluble | [1][2] |

| Solubility in other solvents | Soluble in aqueous ammonia | [5] |

| Thermal Stability | Decomposes at >200°C | [3] |

Table 1: Physical and chemical properties of Chevreul's salt.

Crystallographic Data

X-ray diffraction (XRD) is a powerful tool for identifying the crystalline structure of Chevreul's salt. The compound crystallizes in the monoclinic system. Key crystallographic data are presented in Table 2.

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/n | [1] |

| Lattice Constants | a = 5.5671 Å, b = 7.7875 Å, c = 8.3635 Å | [1] |

| Lattice Angles | α = 90°, β = 91.279°, γ = 90° | [1] |

| Lattice Volume (V) | 362.5 ų | [1] |

Table 2: Crystallographic data for Chevreul's salt.

Spectroscopic Data

Infrared (IR) spectroscopy is useful for identifying the sulfite functional groups within the compound. X-ray photoelectron spectroscopy (XPS) can confirm the presence of both Cu(I) and Cu(II) oxidation states.

Infrared (IR) Spectroscopy: [1] The IR spectrum of Chevreul's salt exhibits characteristic absorption bands for the sulfite group. The absence of significant splitting in these bands suggests that the sulfite group is not heavily distorted within the crystal lattice.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 980 | Symmetric stretch (ν₁) of SO₃²⁻ | Medium |

| 632 | Symmetric bend (ν₂) of SO₃²⁻ | Strong |

| 915 | Asymmetric stretch (ν₃) of SO₃²⁻ | Medium |

| 473 | Asymmetric bend (ν₄) of SO₃²⁻ | Strong |

Table 3: Key infrared absorption bands for Chevreul's salt.

X-ray Photoelectron Spectroscopy (XPS): [1] The XPS spectrum provides direct evidence for the mixed-valence nature of Chevreul's salt, showing distinct peaks for both Cu(I) and Cu(II).

| Binding Energy (eV) | Assignment |

| 935.8 | Cu(II) 2p₃/₂ |

| 955.6 | Cu(II) 2p₁/₂ |

| 943.9 | Cu(I) 2p₃/₂ |

| 953.3 | Cu(I) 2p₁/₂ |

| 166.7 | S 2p |

| 531.8 | O 1s |

Table 4: X-ray photoelectron spectroscopy binding energies for Chevreul's salt.

Thermal Decomposition of Chevreul's Salt

The thermal behavior of Chevreul's salt has been investigated as a potential route to other copper-sulfur-oxygen compounds. However, it is important to note that the decomposition does not yield pure this compound. The decomposition pathway is dependent on the atmosphere (inert or oxidizing).

Under an inert atmosphere (e.g., nitrogen), the decomposition proceeds in multiple steps, starting with the loss of water of hydration, followed by disproportionation reactions to form a mixture of copper(I) oxide (Cu₂O), copper(II) sulfate (CuSO₄), and other intermediates. In an oxidizing atmosphere (e.g., air), the sulfite moieties are more readily oxidized to sulfate, leading to the formation of copper(II) sulfate and copper(II) oxide (CuO).

Visualizations

Synthesis Workflow

A schematic workflow for the synthesis of Chevreul's salt.

Proposed Reaction Pathway

Proposed reaction pathway for the formation of Chevreul's salt.

Conclusion

While the direct synthesis of pure this compound from copper(I) oxide presents significant challenges, this guide has detailed a robust and accessible method for preparing Chevreul's salt, a stable mixed-valence compound containing the this compound moiety. The provided experimental protocol, along with the summarized characterization data, offers a comprehensive resource for researchers and professionals to synthesize and identify this unique copper compound. The synthesis of Chevreul's salt provides a reliable gateway to exploring the chemistry and potential applications of copper(I) sulfite.

References

Preparation of cuprous sulfite from copper metal

An In-depth Technical Guide to the Preparation of a Mixed-Valence Copper Sulfite (B76179) Compound from Copper Metal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of a stable, mixed-valence copper(I,II) sulfite compound, commonly known as Chevreul's salt (Cu₂SO₃·CuSO₃·2H₂O), starting from elemental copper. The direct synthesis of pure cuprous sulfite (Cu₂SO₃) is challenging due to its instability. Therefore, this guide focuses on the preparation of Chevreul's salt as a practical and stable alternative. The synthesis is presented as a two-stage process: the initial oxidation of copper metal to copper(II) sulfate (B86663), followed by the reductive precipitation of Chevreul's salt. This document includes detailed experimental protocols, tabulated quantitative data for easy reference, and a visual representation of the experimental workflow. While the compound itself is not directly involved in biological signaling pathways, this guide provides the rigorous chemical synthesis data required by researchers in various fields, including materials science and inorganic chemistry.

Introduction

The synthesis of copper compounds in the +1 oxidation state (cuprous) is of significant interest in various chemical applications. However, simple cuprous salts are often unstable. This compound (Cu₂SO₃) is a prime example, being difficult to isolate in a pure, stable form. A more readily prepared and stable compound containing copper(I) sulfite is Chevreul's salt, a mixed-valence copper(I,II) sulfite dihydrate with the formula Cu₂SO₃·CuSO₃·2H₂O.[1][2][3] This brick-red, crystalline solid is insoluble in water and stable in air, making it a suitable compound for study and potential applications where a source of copper(I) is required.[3][4]

This guide details a reliable two-stage laboratory procedure for the preparation of Chevreul's salt, beginning with copper metal. The first stage involves the conversion of copper metal into an aqueous solution of copper(II) sulfate. The second stage describes the precipitation of Chevreul's salt from this solution using a reducing sulfite salt.

Synthesis Overview

The overall process can be logically divided into two distinct experimental stages:

-

Stage 1: Preparation of Copper(II) Sulfate from Copper Metal. This stage involves the oxidation of elemental copper to Cu²⁺ ions in the presence of sulfuric acid.

-

Stage 2: Synthesis of Chevreul's Salt (Cu₂SO₃·CuSO₃·2H₂O). This stage utilizes the copper(II) sulfate solution from Stage 1. A reducing agent, sodium metabisulfite (B1197395), is introduced to reduce a portion of the copper(II) to copper(I) and to provide the sulfite ions, leading to the precipitation of the mixed-valence salt.

The logical flow of this two-stage synthesis is depicted in the workflow diagram below.

Caption: Experimental workflow for the two-stage synthesis of Chevreul's salt from copper metal.

Experimental Protocols

Stage 1: Preparation of Copper(II) Sulfate from Copper Metal

This procedure utilizes nitric acid as an oxidizing agent to facilitate the dissolution of copper in sulfuric acid.

Materials:

-

Copper metal (wire or turnings)

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Glass beaker

-

Heating plate

Procedure:

-

Place approximately 6g of copper metal into a beaker.

-

In a separate container, carefully prepare an acid solution by adding 5 mL of concentrated sulfuric acid and 3 mL of concentrated nitric acid to 30 mL of water.[5]

-

Add the acid solution to the beaker containing the copper. The reaction will produce a brown gas (NO₂), which is toxic. This step must be performed in a well-ventilated fume hood.[5]

-

Gently heat the mixture on a hot plate to ensure all the copper reacts. The solution will turn blue, indicating the formation of aqueous copper(II) sulfate.

-

Once the reaction is complete (bubbling ceases and all copper is dissolved), allow the solution to cool. This blue solution is used directly in Stage 2.

Stage 2: Synthesis of Chevreul's Salt (Cu₂SO₃·CuSO₃·2H₂O)

This protocol is adapted from established laboratory methods for the synthesis of Chevreul's salt.[6][7]

Materials:

-

Copper(II) sulfate solution (from Stage 1)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Deionized water

-

Erlenmeyer flask

-

Heating plate

-

Filtration apparatus (e.g., Büchner funnel)

-

Wash bottles with deionized water and ethanol (B145695)

Procedure:

-

Prepare a solution of sodium metabisulfite by dissolving 2.0g of Na₂S₂O₅ in 10 mL of deionized water.[6][7]

-

In an Erlenmeyer flask, take the copper(II) sulfate solution from Stage 1. For the purpose of stoichiometry based on a standard preparation, a solution equivalent to dissolving 2.4g of CuSO₄·5H₂O in 25 mL of water can be considered.[6][7]

-

Add the sodium metabisulfite solution to the copper(II) sulfate solution. The mixture will immediately turn a distinct emerald green color.[6][7]

-

Heat the green solution to boiling. As the solution boils, it will darken, and a brick-red precipitate of Chevreul's salt will form.[1][6] The boiling process may release sulfur dioxide gas, so adequate ventilation is required.[1]

-

Continue boiling for several minutes until the precipitation is complete. The supernatant liquid should become clear.

-

Allow the mixture to cool to room temperature.

-

Collect the brick-red precipitate by vacuum filtration.

-

Wash the collected solid first with deionized water and then with ethanol to facilitate drying.

-

Dry the product in a desiccator or at a low temperature in an oven.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the synthesis.

Table 1: Reagents for the Synthesis of Chevreul's Salt

| Stage | Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Role |

| 1 | Copper | Cu | 63.55 | ~6.0 g | Starting Material |

| 1 | Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 5 mL | Acid Medium |

| 1 | Nitric Acid (conc.) | HNO₃ | 63.01 | 3 mL | Oxidizing Agent |

| 2 | Copper(II) Sulfate Pentahydrate* | CuSO₄·5H₂O | 249.68 | 2.4 g | Copper Source |

| 2 | Sodium Metabisulfite | Na₂S₂O₅ | 190.11 | 2.0 g | Reducing & Sulfite Source |

| Note: The quantity for copper(II) sulfate is provided as a reference for the stoichiometry in Stage 2. The solution from Stage 1 should be used directly. |

Table 2: Reaction Conditions and Product Characteristics

| Parameter | Value | Notes |

| Stage 2 Reaction Temp. | Boiling (~100 °C) | Essential for the precipitation of Chevreul's salt. |

| Product Formula | Cu₃(SO₃)₂·2H₂O | Also written as Cu₂SO₃·CuSO₃·2H₂O.[3] |

| Molar Mass | 386.78 g/mol | [4] |

| Appearance | Brick-red crystalline powder | [2][4][6] |

| Solubility in Water | Insoluble | [3][4] |

| Solubility (other) | Soluble in aqueous ammonia | Forms a deep blue tetraamminecopper(II) complex.[1][4] |

| Reaction with Acid | Reacts with HCl | Produces a white precipitate of copper(I) chloride.[1][4] |

| Thermal Stability | Decomposes above 200 °C | [2] |

Chemical Reaction Pathway

The chemical transformations occurring during the synthesis of Chevreul's salt are complex. The sodium metabisulfite in solution exists in equilibrium with sodium bisulfite. The bisulfite ions act as both a reducing agent and the source of the sulfite ligands. The overall balanced chemical equation for the precipitation step can be represented as:

3CuSO₄(aq) + 3Na₂S₂O₅(aq) + 5H₂O(l) → Cu₃(SO₃)₂·2H₂O(s) + 3Na₂SO₄(aq) + 4SO₂(g) + H₂SO₄(aq)

The diagram below illustrates the key chemical transformations.

Caption: Simplified reaction pathway for the formation of Chevreul's salt.

Conclusion

This guide provides a detailed and practical methodology for the synthesis of Chevreul's salt (Cu₂SO₃·CuSO₃·2H₂O) from elemental copper. By breaking the process down into two manageable stages and providing clear, actionable protocols and quantitative data, researchers can reliably produce this stable mixed-valence copper sulfite compound. The provided workflow and reaction pathway diagrams offer a clear visual summary of the process, aiding in both planning and understanding the underlying chemical transformations. This foundational knowledge is crucial for any further investigation or application of this interesting copper compound in various scientific disciplines.

References

- 1. Chevreul's salt - Sciencemadness Wiki [sciencemadness.org]

- 2. acs.org [acs.org]

- 3. en.wikipedia.org [en.wikipedia.org]

- 4. copper-chemistry.fandom.com [copper-chemistry.fandom.com]

- 5. 3 Ways to Make Copper Sulfate - wikiHow [wikihow.com]

- 6. The Home Scientist: Chevreul's Salt [thehomescientist.blogspot.com]

- 7. m.youtube.com [m.youtube.com]

Cuprous sulfite solubility in water and organic solvents.

An In-depth Technical Guide to the Solubility of Cuprous Sulfite (B76179)

Introduction

Cuprous sulfite (Cu₂SO₃) is an inorganic compound of copper in its +1 oxidation state. It is typically encountered as a crystalline powder. In aqueous solutions, it can form hydrates, with the hemihydrate (Cu₂SO₃·½H₂O), also known as Etard's salt, being a common form.[1] Another hydrate (B1144303), Cu₂SO₃·9/2H₂O, has also been reported in solubility studies.[1] While not as common as other copper salts, this compound and its related compounds have applications as catalysts, fungicides, and in textile dyeing.[2] This guide provides a comprehensive overview of the solubility of this compound in aqueous and organic media, details experimental protocols for its quantification, and illustrates key processes, tailored for researchers in chemistry and drug development.

Aqueous Solubility of this compound

Qualitatively, this compound is described as being insoluble or slightly soluble in water.[2][3] However, its solubility is temperature-dependent. It is known to decompose in acids like hydrochloric acid and is soluble in ammonium (B1175870) hydroxide.[2] It is crucial to distinguish this compound (Cu₂SO₃) from the mixed-valence Chevreul's salt (Cu₂SO₃·CuSO₃·2H₂O), as their solubilities differ.

Quantitative Solubility Data

The most detailed quantitative data available is for the hydrate Cu₂SO₃·9/2H₂O. Studies by Margulis et al. demonstrate that its solubility in water increases significantly with temperature.[1]

| Temperature (°C) | Temperature (K) | Solubility (mg Cu/dm³) | Molar Concentration of Cu₂SO₃ (mol/dm³) | Solubility Product (Ksp) (mol³/dm⁹) |

| 20 | 293 | 2.2 | 1.73 x 10⁻⁵ | 4.18 x 10⁻¹⁴ |

| 30 | 303 | 3.2 | 2.52 x 10⁻⁵ | 1.28 x 10⁻¹³ |

| 40 | 313 | 9.0 | 7.08 x 10⁻⁵ | 2.86 x 10⁻¹² |

| 50 | 323 | 12.4 | 9.76 x 10⁻⁵ | 7.42 x 10⁻¹² |

| 70 | 343 | 18.5 | 1.46 x 10⁻⁴ | 2.46 x 10⁻¹¹ |

| 90 | 363 | 25.9 | 2.04 x 10⁻⁴ | 6.79 x 10⁻¹¹ |

| Data sourced from Margulis, E.V. & Rodin, I.V. (1982).[1] |

Solubility in Organic Solvents

Information on the solubility of this compound in organic solvents is limited. The hemihydrate form, Cu₂SO₃·½H₂O, is reported to be insoluble in alcohol and ether.[1] This is consistent with the ionic nature of the salt, which generally results in poor solubility in nonpolar or weakly polar organic solvents.

| Solvent | Qualitative Solubility |

| Alcohol | Insoluble[1] |

| Ether | Insoluble[1] |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of sparingly soluble salts like this compound requires precise experimental techniques. The isothermal shake-flask method is a reliable and commonly cited approach.[1][4]

Isothermal Shake-Flask Method

This method was used to obtain the quantitative data presented in Table 1.[1] It involves achieving equilibrium between the solid solute and the solvent at a constant temperature.

Objective: To determine the equilibrium solubility of this compound in a solvent at a specified temperature.

Materials:

-

This compound (Cu₂SO₃) powder

-

Solvent of interest (e.g., deionized water)

-

Thermostatic water bath with mechanical stirring/shaking capabilities

-

Sealed reaction flasks (e.g., glass ampoules or screw-cap flasks)

-

Filtration apparatus (e.g., syringe with a sub-micron filter or fine glass frit)

-

Analytical equipment for quantifying sulfite or copper concentration (e.g., titration setup, ICP-MS, or spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The presence of excess solid is crucial to ensure saturation is reached.[4]

-

Equilibration: Place the sealed flask in a thermostatic water bath set to the desired temperature (e.g., 293 K ±0.5 K).[1]

-

Agitation: Mechanically stir or shake the flask to facilitate the dissolution process and ensure the system reaches equilibrium. For this compound, a saturation time of 2.5 hours has been reported as sufficient.[1]

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully draw a sample of the supernatant (the clear saturated solution). It is critical to filter the sample immediately using a fine filter to remove any suspended solid particles.

-

Analysis: Analyze the filtrate to determine the concentration of dissolved this compound. This can be done by quantifying the sulfite anion concentration or the copper(I) cation concentration using an appropriate analytical method.[1]

-

Calculation: Convert the measured concentration into the desired solubility units (e.g., mol/L or g/100 mL).

Alternative Protocols

For sparingly soluble salts, other methods can also be employed:

-

Conductometric Method: This technique measures the electrical conductivity of the saturated solution. Since the concentration of ions is low, the molar conductance can be assumed to be at infinite dilution, allowing for the calculation of the salt's concentration.[5][6]

-

Radiotracer Method: This highly sensitive method involves synthesizing this compound with a radioisotope of copper or sulfur. The solubility can then be determined by measuring the radioactivity of a known volume of the saturated solution.

Visualizations

Experimental Workflow

Caption: Workflow for the Isothermal Shake-Flask solubility determination method.

Chemical Behavior in Aqueous Media

Caption: Logical relationships of this compound stability in different aqueous solutions.

References

Thermal Decomposition of Cuprous Sulfite: A Technical Guide

Disclaimer: Direct and comprehensive research on the thermal decomposition of pure cuprous sulfite (B76179) (Cu₂SO₃) is notably scarce in publicly available scientific literature. This technical guide leverages data from the closely related and isostructural double sulfites, specifically the series Cu₂SO₃·MSO₃·2H₂O (where M = Cu, Fe, Mn, Cd), to infer the thermal behavior of the cuprous sulfite moiety. The decomposition pathways described herein are based on studies of these double sulfites as a proxy.

Introduction

This compound (Cu₂SO₃) is a copper(I) salt of sulfurous acid. Its thermal stability and decomposition characteristics are of interest in various fields, including materials science and chemical synthesis. Understanding the thermal behavior of such compounds is crucial for predicting their transformation under elevated temperatures, identifying the resulting products, and elucidating the reaction mechanisms. This guide provides an in-depth overview of the probable thermal decomposition of this compound, based on analyses of its isostructural double sulfite analogues.

Thermal Decomposition Pathway

The thermal decomposition of the this compound component within the double sulfite structure, Cu₂SO₃·MSO₃·2H₂O, has been investigated using thermogravimetry analysis (TGA) and differential scanning calorimetry (DSC) in both inert (nitrogen) and oxidizing (air) atmospheres. These studies reveal that the compounds are generally stable up to approximately 200°C.[1][2][3]

The decomposition process is influenced by the surrounding atmosphere.

Decomposition in an Inert Atmosphere (Nitrogen)

In a nitrogen atmosphere, the decomposition of the double sulfite Cu₂SO₃·CdSO₃·2H₂O, which serves as our model, proceeds through distinct stages. The initial phase involves dehydration, followed by the decomposition of the sulfite groups. The final products of the thermal decomposition of this specific compound are Cu₂O and CdO.[1]

The proposed decomposition for the this compound portion involves a disproportionation reaction.

Decomposition in an Oxidizing Atmosphere (Air)

In the presence of air, the decomposition pathway is more complex due to oxidation reactions. Following dehydration, a disproportionation reaction is believed to occur.[1] A subsequent weight gain observed in the thermogravimetric analysis of the double sulfites suggests the oxidation of intermediate products. For the Cu₂SO₃·CdSO₃·2H₂O compound, the products formed are stable up to around 600°C, after which they decompose to form CuO and CdSO₄. The cadmium sulfate (B86663) is stable up to 906°C.[1]

The coordination of the sulfite ion to the metal center significantly influences the decomposition course. Sulfite species coordinated through oxygen are more readily oxidized to sulfate compared to those coordinated through sulfur. This leads to the preferential formation of M(II)SO₄ and Cu₂O in the initial decomposition step of the double sulfites.[1][2][3]

Quantitative Data Summary

The following table summarizes the key stages in the thermal decomposition of the model compound, Cu₂SO₃·CdSO₃·2H₂O, in both nitrogen and air atmospheres, as inferred from thermogravimetric analysis.

| Atmosphere | Temperature Range (°C) | Mass Change | Inferred Process | Products |

| Nitrogen | Up to ~270 | Loss | Dehydration | Anhydrous double sulfite |

| Above ~270 | Loss | Decomposition of sulfites | Cu₂O, CdO, SO₂ | |

| Air | Up to ~270 | Loss | Dehydration | Anhydrous double sulfite |

| ~270 - ~400 | Gain | Disproportionation and Oxidation | Intermediates including CuO and CdSO₄ | |

| ~600 - ~906 | Loss | Decomposition of intermediates | CuO, CdO, SO₃ |

Note: The temperature ranges and specific mass changes are dependent on experimental conditions such as heating rate.

Experimental Protocols

The data for the thermal decomposition of the model double sulfites were obtained using standard thermal analysis techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

A standard procedure for analyzing the thermal decomposition of these compounds is as follows:

-

Sample Preparation: A small quantity of the sample (typically 5-10 mg) is accurately weighed and placed in an appropriate crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is used.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, either inert (e.g., nitrogen) or oxidizing (e.g., dry air), with a constant flow rate (e.g., 50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1100°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument records the sample's mass change (TGA) and the heat flow difference between the sample and a reference (DSC) as a function of temperature.

-

Analysis: The resulting TGA and DSC curves are analyzed to determine the temperatures of decomposition events, the corresponding mass losses or gains, and the nature of the thermal events (endothermic or exothermic).

Visualizations

Proposed Decomposition Pathway of this compound Component

Caption: Proposed decomposition of the this compound component.

Experimental Workflow for Thermal Analysis

Caption: General workflow for thermal analysis experiments.

References

An In-depth Technical Guide to the Redox Properties of Cuprous Sulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox properties of cuprous sulfite (B76179) (Cu₂SO₃), a compound of interest due to the versatile redox chemistry of copper. Given the inherent instability of the copper(I) ion in aqueous solutions, this guide also addresses the more stable mixed-valence copper(I,II) sulfite, known as Chevreul's salt (Cu₂SO₃·CuSO₃·2H₂O), which is often encountered in relevant synthetic and environmental systems. The guide details the synthesis, electrochemical behavior, and analytical characterization of these species, presenting quantitative data and detailed experimental protocols for their investigation.

Physicochemical and Redox Properties of Cuprous Sulfite

This compound (Cu₂SO₃) is a chemical compound featuring copper in its +1 oxidation state. The cuprous ion (Cu⁺) is unstable in aqueous solution, tending to disproportionate into cupric ions (Cu²⁺) and metallic copper (Cu⁰)[1]. This inherent instability makes the study of pure this compound challenging. Its properties are often investigated in the context of its formation as an intermediate or as part of the more stable mixed-valence compound, Chevreul's salt.

Oxidation-Reduction Reactions

This compound's primary redox characteristic is its ability to be oxidized to the more stable cupric (Cu²⁺) state. The sulfite ion (SO₃²⁻) itself can act as a reducing agent, leading to the formation of Cu(I) from Cu(II) solutions under specific conditions. The overall redox chemistry is highly dependent on the pH of the solution[2].

-

Low pH (acidic): At very low pH, the redox reaction between Cu(II) and sulfite is inhibited. This is because the sulfite ion is protonated to form sulfurous acid (H₂SO₃), which exists in equilibrium with dissolved sulfur dioxide (SO₂). SO₂ does not effectively coordinate with Cu(II) ions, which is a necessary preceding step for electron transfer[2].

-

Weakly Acidic to Neutral pH: In this range, sulfite ions are available to coordinate with Cu(II) ions, forming a copper(II) sulfite intermediate. This complex facilitates an internal electron transfer, reducing Cu(II) to Cu(I) and oxidizing sulfite to sulfate (B86663) (SO₄²⁻)[2].

-

High pH (alkaline): At very high pH, the reaction is again hindered, this time due to the low concentration of soluble Cu(II) ions, which precipitate as copper(II) hydroxide (B78521) (Cu(OH)₂) or copper(II) oxide (CuO)[2].

Quantitative Redox Data

| Half-Reaction | Standard Reduction Potential (E°) (V vs. SHE) | Reference |

| Cu²⁺(aq) + e⁻ → Cu⁺(aq) | +0.153 | --INVALID-LINK-- |

| Cu²⁺(aq) + 2e⁻ → Cu(s) | +0.34 | --INVALID-LINK-- |

| SO₄²⁻(aq) + 4H⁺(aq) + 2e⁻ → H₂SO₃(aq) + H₂O(l) | +0.17 | --INVALID-LINK-- |

Note: These are standard potentials and will vary with concentration, pH, and complexation.

Solubility

The solubility of copper sulfites is low in water. The mixed-valence Chevreul's salt is sparingly soluble, and data for its solubility has been reported.

| Compound | Temperature (°C) | Solubility (mol/kg) | Solubility (mass %) | Reference |

| Cu₂SO₃·CuSO₃·2H₂O (Chevreul's salt) | 25.05 | 1.09 x 10⁻³ | 0.042 | [3] |

| Cu₂SO₃·CuSO₃·2H₂O (Chevreul's salt) | 60.05 | 3.62 x 10⁻³ | 0.140 | [3] |

| Cu₂SO₃·9/2H₂O (form of this compound) | 20 | 1.73 x 10⁻⁵ | - | [4] |

| Cu₂SO₃·9/2H₂O (form of this compound) | 90 | 2.04 x 10⁻⁴ | - | [4] |

The solubility product constant (Ksp) for Chevreul's salt has been defined as Ksp = [Cu²⁺][Cu⁺]²[SO₃²⁻]²[3].

Experimental Protocols

Synthesis of this compound (adapted from CuCl synthesis)

This protocol is adapted from the synthesis of cuprous chloride, another Cu(I) salt prepared by the reduction of a Cu(II) salt with sulfite[5]. Due to the instability of pure this compound, this synthesis is expected to yield a product that may readily oxidize or disproportionate, and all steps should be performed with deoxygenated solutions.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium sulfite (Na₂SO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅)

-

Deionized water (deoxygenated by boiling and cooling under nitrogen)

-

Ethanol (deoxygenated)

-

Acetone (B3395972) (deoxygenated)

-

Nitrogen gas supply

Procedure:

-

Prepare a solution of copper(II) sulfate (e.g., 0.5 M) in deoxygenated water.

-

Prepare a solution of sodium sulfite (e.g., 0.5 M) in deoxygenated water. The molar ratio of sulfite to Cu(II) should be at least 1:2 to ensure complete reduction.

-

Slowly add the sodium sulfite solution to the stirred copper(II) sulfate solution under a nitrogen atmosphere. A precipitate will form. For Chevreul's salt, this reaction is typically performed at 70-80°C. To favor the formation of this compound, lower temperatures (e.g., 20°C) may be employed[4].

-

Continue stirring under nitrogen for a designated period (e.g., 2 hours) to allow the reaction to complete.

-

Filter the precipitate under a nitrogen blanket using a Büchner funnel.

-

Wash the precipitate sequentially with deoxygenated water, deoxygenated ethanol, and finally deoxygenated acetone to remove unreacted reagents and water.

-

Dry the product under vacuum or a stream of nitrogen. The product should be stored under an inert atmosphere to prevent oxidation.

Characterization by Cyclic Voltammetry (CV)

This protocol provides a general framework for the electrochemical characterization of an unstable species like this compound. The experiment should be conducted in a deoxygenated electrolyte.

Apparatus:

-

Potentiostat with a three-electrode cell setup

-

Working electrode (e.g., glassy carbon or copper disk)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

Inert gas (e.g., nitrogen or argon) for purging the electrolyte

Procedure:

-

Prepare an electrolyte solution (e.g., 0.1 M KCl or another suitable supporting electrolyte) and deoxygenate by purging with an inert gas for at least 20-30 minutes.

-

Prepare the working electrode by polishing it to a mirror finish with alumina (B75360) slurry, followed by rinsing and sonication in deionized water and/or ethanol.

-

Assemble the three-electrode cell with the deoxygenated electrolyte, ensuring the tip of the reference electrode is close to the working electrode surface.

-

Introduce a small amount of the synthesized this compound into the electrolyte. Due to its low solubility, a paste can be made with the solid sample and a small amount of an organic binder and applied to the working electrode surface, or the analysis can be performed on the dissolved species in equilibrium with the solid.

-

Record a cyclic voltammogram by scanning the potential from a region where no reaction is expected, towards potentials where oxidation or reduction may occur, and then reversing the scan. The potential range will need to be determined empirically but could span from approximately -1.0 V to +1.0 V vs. SCE.

-

Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to investigate the nature of the redox processes (e.g., diffusion-controlled vs. surface-adsorbed).

-

Expected Observations: An anodic peak corresponding to the oxidation of Cu(I) to Cu(II) is expected. A cathodic peak may be observed for the reduction of any dissolved Cu(I) to Cu(0) or the reduction of Cu(II) (if formed during the anodic scan) back to Cu(I). The exact peak potentials will be dependent on the electrolyte and pH.

Characterization by X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique ideal for determining the oxidation states of copper in the synthesized product.

Apparatus:

-

X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

-

Inert atmosphere sample transfer chamber (if available) to prevent air exposure.

Procedure:

-

Mount the powdered this compound sample onto a sample holder using double-sided conductive tape. If possible, press the powder into a pellet.

-

If an inert transfer chamber is not available, minimize air exposure as much as possible before loading the sample into the high-vacuum analysis chamber of the spectrometer.

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra for the Cu 2p, S 2p, and O 1s regions.

-

Data Analysis:

-

Cu 2p spectrum: The binding energy of the Cu 2p₃/₂ peak for Cu(I) is expected around 932.5 eV. Unlike Cu(II), which shows strong "shake-up" satellite peaks at higher binding energies (around 940-945 eV), the Cu(I) spectrum lacks these features. The absence of these satellites is a strong indicator of the +1 oxidation state[6][7].

-

S 2p spectrum: The binding energy for a sulfite (SO₃²⁻) is expected in the range of 166-168 eV. This can be distinguished from sulfide (B99878) (S²⁻) which appears at a lower binding energy (around 161-163 eV).

-

The spectra should be charge-referenced to the adventitious carbon C 1s peak at 284.8 eV.

-

Visualizing Redox Pathways and Workflows

pH-Dependent Redox Pathway of Copper and Sulfite

The following diagram illustrates the influence of pH on the reaction between aqueous Cu(II) and sulfite.

Caption: Influence of pH on the Cu(II)-sulfite redox reaction.

Experimental Workflow for Synthesis and Characterization

This diagram outlines the logical flow of the experimental work described in this guide.

Caption: Workflow for this compound synthesis and analysis.

Conclusion

The redox chemistry of this compound is dominated by the instability of the Cu(I) oxidation state and its facile oxidation to Cu(II). The interaction between copper ions and sulfite is intricately linked to solution pH, which dictates the predominant species and whether a redox reaction will occur. While quantitative thermodynamic and electrochemical data for pure Cu₂SO₃ are scarce, a combination of synthesis under inert conditions and characterization by techniques such as cyclic voltammetry and XPS can provide significant insights into its properties. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers investigating the redox behavior of this and related unstable copper compounds.

References

- 1. inorganic chemistry - Why copper(I) is unstable in aqueous medium? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 3. srdata.nist.gov [srdata.nist.gov]

- 4. srdata.nist.gov [srdata.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. X-ray photoelectron spectroscopy of copper(II), copper(I), and mixed valence systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Advanced Analysis of Copper X-ray Photoelectron Spectra [xpsfitting.com]

Unraveling the Crystal Structure of Cuprous Sulfite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of crystalline structures is a cornerstone of modern materials science and drug development. Understanding the three-dimensional arrangement of atoms within a material provides fundamental insights into its physical and chemical properties. This technical guide delves into the crystal structure analysis of cuprous sulfite (B76179) (Cu₂SO₃), a compound of interest for its potential applications in various fields. Due to the limited availability of direct crystallographic data for pure cuprous sulfite, this paper will focus on the well-characterized and closely related mixed-valence compound, Chevreul's salt (Cu₂SO₃·CuSO₃·2H₂O), which contains the this compound moiety and offers a model system for understanding the structural behavior of Cu(I) in a sulfite coordination environment.

Introduction to this compound and Chevreul's Salt

This compound, or copper(I) sulfite, is an inorganic compound with the chemical formula Cu₂SO₃.[1][2] It is described as a white, crystalline powder, soluble in ammonium (B1175870) hydroxide (B78521) and hydrochloric acid, but insoluble in water.[3] While its synthesis and basic properties are known, detailed single-crystal X-ray diffraction data for pure Cu₂SO₃ is scarce in the published literature. This is likely due to challenges in its isolation and stability.

A more extensively studied compound containing this compound is Chevreul's salt, Cu₂SO₃·CuSO₃·2H₂O.[4][5][6] This mixed-valence double sulfite, first prepared in 1812, presents an intense brick-red color and is highly stable.[6] Its crystal structure has been determined, revealing a complex three-dimensional network that provides valuable information on the coordination preferences of both cuprous (Cu⁺) and cupric (Cu²⁺) ions with sulfite ligands.

Crystallographic Data for Chevreul's Salt

The crystal structure of Chevreul's salt has been elucidated through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, belonging to the P2₁/n space group.[5] The structure consists of [SO₃] trigonal pyramids, [Cu¹O₃S] tetrahedra, and [Cu¹¹O₄(H₂O)₂] octahedra linked together.[5] A summary of the key crystallographic parameters is presented in Table 1.

| Parameter | Value | Reference |

| Chemical Formula | Cu₂SO₃·CuSO₃·2H₂O | [4][5] |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/n | [5] |

| Unit Cell Dimensions | a = 5.5671 Å, b = 7.7875 Å, c = 8.3635 Å | [5] |

| β = 91.279° | [5] | |

| Formula Units per Cell (Z) | 2 | [5] |

Table 1: Crystallographic Data for Chevreul's Salt (Cu₂SO₃·CuSO₃·2H₂O)

Isomorphic series of this double sulfite, where the Cu(II) ion is replaced by other divalent metals such as Fe(II), Mn(II), and Cd(II), have also been synthesized and characterized, demonstrating the robustness of this structural framework.[4][5] The lattice parameters for these analogues are presented in Table 2 for comparison.

| Compound | a (Å) | b (Å) | c (Å) | Reference |

| Cu₂SO₃·Cu SO₃·2H₂O | 5.5671 | 7.7875 | 8.3635 | [4] |

| Cu₂SO₃·Fe SO₃·2H₂O | 5.694 | 7.874 | 8.093 | [4] |

| Cu₂SO₃·Mn SO₃·2H₂O | 5.712 | 7.936 | 8.156 | [4] |

| Cu₂SO₃·Cd SO₃·2H₂O | 5.696 | 8.065 | 8.260 | [4] |

Table 2: Unit Cell Parameters for the Isomorphic Series Cu₂SO₃·MSO₃·2H₂O

Experimental Protocols

The synthesis and characterization of copper sulfite compounds involve standard inorganic chemistry and materials science techniques. Below are detailed methodologies for the preparation of Chevreul's salt and its subsequent analysis by X-ray diffraction.

Synthesis of Chevreul's Salt

The synthesis of Chevreul's salt can be achieved by the reaction of a copper(II) salt solution with a sulfite source. The reaction conditions, particularly pH and temperature, are crucial for the selective precipitation of the desired product.[6]

Materials:

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Deionized water

-

Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for pH adjustment

Procedure:

-

Prepare a 10% aqueous solution of copper(II) sulfate.

-

Separately, prepare a solution of sodium sulfite.

-

Heat the copper(II) sulfate solution to 70-80°C.[7]

-

Slowly add the sodium sulfite solution to the heated copper(II) sulfate solution with constant stirring. A brick-red precipitate of Chevreul's salt will form.

-

Alternatively, SO₂ gas can be bubbled through the copper(II) sulfate solution, with the pH maintained between 2 and 4.5.[6]

-

Allow the reaction mixture to stir for approximately 2 hours to ensure complete precipitation.[7]

-

Filter the precipitate using a Buchner funnel.

-

Wash the collected solid with deionized water to remove any soluble impurities, followed by a wash with acetone (B3395972) or ethanol (B145695) to aid in drying.[7]

-

Dry the final product in air at room temperature.[7]

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the primary technique for determining the crystal structure of a material. Powder XRD can be used for phase identification and to determine lattice parameters, while single-crystal XRD provides the detailed atomic arrangement.

Instrumentation:

-

Powder or single-crystal X-ray diffractometer

-

Cu Kα (λ = 1.5406 Å) or Mo Kα (λ = 0.7107 Å) radiation source

-

Goniometer

-

Detector (e.g., scintillation counter, position-sensitive detector)

Powder XRD Procedure:

-

Grind a small sample of the synthesized material into a fine, homogeneous powder.

-

Mount the powder onto a sample holder.

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters, including the 2θ angular range (e.g., 10-80 degrees), step size, and scan speed.

-

Initiate the X-ray scan. The detector will measure the intensity of the diffracted X-rays at different angles.

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is then analyzed. The positions and intensities of the diffraction peaks are used to identify the crystalline phases present by comparison with a database such as the Joint Committee on Powder Diffraction Standards (JCPDS). The peak positions can also be used to refine the lattice parameters of the unit cell.

Single-Crystal XRD Procedure:

-

Carefully select a small, well-formed single crystal from the synthesized product.

-

Mount the crystal on a goniometer head.

-

The crystal is then placed in the X-ray beam and rotated.

-

A series of diffraction images are collected at various crystal orientations.

-

The positions and intensities of the thousands of collected reflections are used to determine the unit cell and space group.

-

This data is then used to solve the crystal structure, yielding the precise coordinates of each atom within the unit cell.

Visualizing Methodologies and Structures

Graphical representations are essential for understanding complex experimental workflows and structural relationships. The following diagrams were generated using the Graphviz DOT language to illustrate key processes and bonding environments.

Caption: Workflow for Synthesis and Analysis of Chevreul's Salt.

Caption: Coordination Environments in Chevreul's Salt.

Conclusion

While the crystal structure of pure this compound (Cu₂SO₃) remains to be fully elucidated, the analysis of Chevreul's salt (Cu₂SO₃·CuSO₃·2H₂O) provides a robust framework for understanding its structural chemistry. The monoclinic structure of Chevreul's salt reveals distinct coordination environments for Cu(I) and Cu(II) ions, with the former adopting a tetrahedral geometry bonded to both sulfur and oxygen atoms of the sulfite groups. The detailed experimental protocols for synthesis and X-ray diffraction analysis provided herein offer a clear pathway for researchers to produce and characterize these and related materials. The continued investigation into such copper-sulfite systems is crucial for unlocking their potential in catalysis, materials synthesis, and other advanced applications.

References

A Comprehensive Technical Guide to Cuprous Sulfite and Its Congeners

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cuprous sulfite (B76179) (copper(I) sulfite), its various synonyms, and the closely related mixed-valence compound, Chevreul's salt. It is designed to be a comprehensive resource, detailing chemical and physical properties, experimental protocols for synthesis, and known chemical reactions.

Nomenclature and Identification

Cuprous sulfite is an inorganic compound with the chemical formula Cu₂SO₃.[1] Due to the +1 oxidation state of the copper ion, it is also referred to by several other names. The compound's identification is crucial for accurate research and reporting.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value | Source |

| Systematic Name | Copper(I) sulfite | [2] |

| IUPAC Name | bis(copper(1+));sulfite | [3] |

| Common Synonyms | Dicopper sulfite, Dicopper sulphite, Sulfurous acid dicopper(1+) salt | [2][3] |

| CAS Numbers | 13982-53-1, 35788-00-2 | [3] |

| Molecular Formula | Cu₂SO₃ | [3] |

| Molecular Weight | 207.16 g/mol | [3] |

Physicochemical Properties

This compound is typically a white, crystalline powder.[4] Its solubility and other physical constants are important for its application in various experimental settings.

Table 2: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Cu₂SO₃) | Chevreul's Salt (Cu₃(SO₃)₂·2H₂O) | Source(s) |

| Appearance | White, crystalline powder | Brick-red crystalline powder | [4][5] |

| Molar Mass | 207.16 g/mol | 386.78 g/mol | [3][5] |

| Density | 3.83 g/cm³ (monohydrate at 15°C) | 3.57 g/cm³ | [1][5] |

| Solubility in Water | Insoluble/Slightly soluble | Insoluble | [4][5] |

| Solubility in other solvents | Soluble in ammonium (B1175870) hydroxide (B78521), hydrochloric acid (with decomposition); Insoluble in ethanol, ether | Soluble in aqueous ammonia (B1221849); Reacts with acids | [3][4][5] |

| Melting Point | Decomposes | Decomposes >200 °C | [6] |

Quantitative Solubility Data for Copper(I) Sulfite Hydrate (Cu₂SO₃·9/2H₂O)

The solubility of a hydrated form of this compound has been reported.

Table 3: Solubility of this compound Hydrate in Water at Various Temperatures

| Temperature (°C) | Solubility (mg Cu/dm³) ** | Molar Concentration (mol/dm³) ** |

| 20 | 2.2 | 1.73 x 10⁻⁵ |

| 30 | 3.2 | 2.52 x 10⁻⁵ |

| 40 | 9.0 | 7.08 x 10⁻⁵ |

| 50 | 12.4 | 9.76 x 10⁻⁵ |

| 70 | 18.5 | 1.46 x 10⁻⁴ |

| 90 | 25.9 | 2.04 x 10⁻⁴ |

Data from Margulis, E.V. & Rodin, I.V. (1982), as cited in evaluation.[6]

Synthesis and Experimental Protocols

Experimental Protocol for the Synthesis of Chevreul's Salt

This protocol is adapted from procedures described in the literature.[3][7]

Objective: To synthesize Chevreul's salt via the reduction of copper(II) sulfate (B86663) with a sulfite-containing reagent.

Materials:

-

Copper(II) sulfate (CuSO₄)

-

Sodium metabisulfite (B1197395) (Na₂S₂O₅) or sodium hydrogen sulfite (NaHSO₃)

-

Deionized water

-

Beakers

-

Heating plate/stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of copper(II) sulfate.

-

Prepare a separate aqueous solution of sodium metabisulfite or sodium hydrogen sulfite.

-

-

Reaction:

-

Precipitation and Isolation:

-

As the boiling subsides, a deep red precipitate of Chevreul's salt will form and settle.[3]

-

Allow the solution to cool.

-

Isolate the precipitate by filtration.

-

Wash the precipitate with deionized water and a suitable solvent like acetone (B3395972) to aid in drying.

-

Dry the product in air at room temperature.[6]

-

Safety Precautions: This procedure should be conducted in a well-ventilated fume hood as sulfur dioxide gas is released during the boiling process.[3]

Logical Workflow for Chevreul's Salt Synthesis

Caption: Experimental workflow for the synthesis of Chevreul's salt.

Chemical Reactions

Reactions of this compound

-

Decomposition: Upon heating, this compound decomposes to yield copper(I) oxide and sulfur dioxide.[1] Cu₂SO₃(s) → Cu₂O(s) + SO₂(g)

-

Reaction with Water: this compound reacts with water to produce copper(I) hydroxide and sulfurous acid.[1] Cu₂SO₃(s) + 2H₂O(l) ⇌ 2CuOH(aq) + H₂SO₃(aq)

-

Electrolytic Dissociation: In solution, it dissociates into copper(I) ions and sulfite ions.[1] Cu₂SO₃(aq) ⇌ 2Cu⁺(aq) + SO₃²⁻(aq)

Reactions of Chevreul's Salt

The mixed-valence nature of Chevreul's salt allows it to exhibit reactions characteristic of both Cu(I) and Cu(II).

-

Reaction with Hydrochloric Acid: The presence of copper(I) is demonstrated by its reaction with dilute hydrochloric acid to precipitate white copper(I) chloride.[3]

-

Reaction with Ammonia: The presence of copper(II) is confirmed by its dissolution in aqueous ammonia to form the deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺.[2][3]

Analytical Workflow to Differentiate Copper Oxidation States in Chevreul's Saltdot

// Nodes Start [label="Chevreul's Salt Sample", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Split [label="Divide Sample", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Add_HCl [label="Add Dilute HCl", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_NH3 [label="Add Aqueous NH₃", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Observe_CuCl [label="Observe White Precipitate\n(CuCl)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Observe_Complex [label="Observe Deep Blue Solution\n([Cu(NH₃)₄]²⁺)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Conclusion_Cu1 [label="Confirms Cu(I)", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion_Cu2 [label="Confirms Cu(II)", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Split; Split -> Add_HCl [label="Aliquot 1"]; Split -> Add_NH3 [label="Aliquot 2"]; Add_HCl -> Observe_CuCl; Add_NH3 -> Observe_Complex; Observe_CuCl -> Conclusion_Cu1; Observe_Complex -> Conclusion_Cu2; }

References

- 1. you-iggy.com [you-iggy.com]

- 2. Chevreul's salt - Wikipedia [en.wikipedia.org]

- 3. Chevreul's salt - Sciencemadness Wiki [sciencemadness.org]

- 4. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 5. copper-chemistry.fandom.com [copper-chemistry.fandom.com]

- 6. srdata.nist.gov [srdata.nist.gov]

- 7. acs.org [acs.org]

Theoretical Stability of Cuprous Sulfite: An Analysis of a Scientific Void

A comprehensive review of existing scientific literature reveals a notable absence of in-depth theoretical studies specifically focused on the stability of cuprous sulfite (B76179) (Cu₂SO₃). While extensive research exists for related compounds such as copper sulfides (CuS, Cu₂S) and copper sulfates (CuSO₄), the theoretical underpinnings of cuprous sulfite's stability, its decomposition pathways, and associated quantitative data remain largely unexplored. Consequently, the creation of a detailed technical guide with extensive data tables and experimental protocols, as initially requested, is not feasible based on the current body of published research.

This document, therefore, serves to outline the existing, albeit limited, knowledge surrounding this compound and to highlight the scientific gap in its theoretical understanding. It will draw upon analogous information from related copper-sulfur-oxygen compounds to provide a foundational context for researchers, scientists, and drug development professionals interested in this area.

Known Properties and Synthesis of this compound

This compound (Cu₂SO₃) is an inorganic compound with the chemical formula Cu₂SO₃. It is described as a white to pale yellow solid that is sparingly soluble in water.[1] Its primary known chemical characteristic is its susceptibility to oxidation-reduction reactions, where it can be oxidized to the more stable copper(II) sulfite.[1] Furthermore, it reacts with strong acids to produce the corresponding copper(I) salt and sulfurous acid.[2]

While detailed synthesis protocols for pure this compound are scarce in readily available literature, its formation through the reaction of copper(I) oxide with sulfur dioxide or the reaction of sulfurous acid with copper(I) hydroxide (B78521) has been described.[2] Notably, the synthesis of more complex, organically templated layered copper(I) sulfites has been reported, indicating that the Cu(I)-SO₃ linkage can be stabilized within a larger molecular framework.[3]

The Sulfite Ion: A Key to Understanding Instability

A theoretical examination of this compound's stability must consider the electronic and structural properties of its constituent ions: two copper(I) cations (Cu⁺) and one sulfite anion (SO₃²⁻).

The sulfite ion possesses a trigonal pyramidal geometry, as predicted by VSEPR theory, due to the presence of a lone pair of electrons on the central sulfur atom.[4][5] This lone pair is chemically significant, contributing to the ion's reactivity and its ability to act as a ligand in coordination complexes. Computational chemistry studies utilize the Lewis structure of the sulfite ion as a fundamental input for quantum mechanical calculations to model its electronic properties. The electronic geometry of the sulfite ion is tetrahedral, while its molecular geometry is trigonal pyramidal.[6][7]

The inherent nature of the sulfite ion, being a moderately strong reducing agent, likely contributes to the overall instability of this compound, especially in the presence of oxidizing agents.

Analogous Decomposition Pathways of Copper Compounds

In the absence of specific studies on this compound decomposition, examining the thermal behavior of related copper compounds can offer potential insights into analogous pathways.

The oxidation of copper sulfides, for instance, can proceed through an intermediate stage involving the formation of copper sulfate (B86663), which then decomposes into copper oxides and sulfur trioxide (SO₃) gas.[8] The thermal decomposition of copper(II) sulfate (CuSO₄) is well-documented to yield copper(II) oxide (CuO) and sulfur trioxide.[9] It is plausible that the decomposition of this compound could follow a similar pattern, potentially yielding copper(I) oxide (Cu₂O) and sulfur dioxide (SO₂).

A hypothetical decomposition pathway is presented below. It is crucial to emphasize that this is a theoretical construct based on chemical principles and analogies, not on published experimental or computational data for this compound.

Figure 1. A hypothetical thermal decomposition pathway for this compound.

The Path Forward: A Call for Theoretical Investigation

The current lack of theoretical data on this compound stability presents a clear opportunity for future research. Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to calculate key thermodynamic properties, including:

-

Standard enthalpy of formation (ΔH°f): To determine the intrinsic stability of the compound.

-

Gibbs free energy of formation (ΔG°f): To assess its spontaneity of formation under standard conditions.

-

Decomposition energies: To predict the energetic favorability of various potential decomposition pathways.

Such studies would provide a much-needed quantitative foundation for understanding the stability of this compound and could guide experimental efforts in its synthesis, handling, and potential applications.

Conclusion

While a comprehensive, data-rich technical guide on the theoretical stability of this compound cannot be constructed from the current scientific literature, this overview consolidates the available related knowledge. The instability of this compound is likely influenced by the electronic nature of the sulfite ion and the propensity of copper(I) to oxidize. Future computational studies are essential to quantify the thermodynamic stability of this compound and to elucidate its decomposition mechanisms. Such research would not only fill a significant gap in our understanding of this simple inorganic compound but also provide valuable data for materials science and chemical synthesis.

References

- 1. copper i sulfite - HPMC Supplier -Anxin Cellulose Co.,Ltd [hpmcsupplier.com]

- 2. you-iggy.com [you-iggy.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. homework.study.com [homework.study.com]

- 5. Page loading... [guidechem.com]

- 6. youtube.com [youtube.com]

- 7. praxilabs.com [praxilabs.com]

- 8. Roasting Copper Sulfides Chemistry - 911Metallurgist [911metallurgist.com]

- 9. reddit.com [reddit.com]

The Discovery and Enduring Chemistry of Cuprous Sulfite: A Technical Review

An in-depth guide for researchers, scientists, and drug development professionals on the history, synthesis, and properties of cuprous sulfite (B76179) and its related compounds.

Abstract

Cuprous sulfite (Cu₂SO₃), a compound with a rich and sometimes convoluted history, has been a subject of chemical inquiry for over two centuries. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound and its historically significant related compounds, namely Chevreul's salt and the substance formerly known as Rogojski's salt. Detailed experimental protocols from key historical and modern studies are presented, alongside quantitative data on solubility and thermal decomposition. The intricate historical relationships and synthesis pathways are visually elucidated through logical and workflow diagrams, offering a clear and concise reference for researchers in chemistry and materials science.

A Brief History of Discovery

The story of this compound is intertwined with the early advancements of modern chemistry. The nomenclature itself, distinguishing "sulfite" from "sulfate," stems from the foundational work on chemical terminology by Antoine Lavoisier in the late 18th century[1]. However, the isolation and characterization of copper sulfite compounds began in the 19th century.

The Pioneering Work of Chevreul (1812)

The earliest significant contribution came from the French chemist Michel Eugène Chevreul in 1812, with the discovery of a brick-red crystalline substance he prepared. This compound, which became known as Chevreul's salt , was later identified as a mixed-valence copper(I,II) sulfite dihydrate with the formula Cu₃(SO₃)₂·2H₂O (or Cu₂SO₃·CuSO₃·2H₂O)[2]. Chevreul's work marked the first isolation of a stable copper sulfite compound.

Etard's Salt and the Identification of this compound (1882)

It was not until 1882 that the simpler this compound was described. A. Etard reported the synthesis of a white to pale-yellow crystalline compound, which he identified as the hemihydrate of this compound, Cu₂SO₃·½H₂O[3]. This substance is now commonly referred to as Etard's salt .

The Rogojski's Salt Enigma (1851) and its Resolution (1964)

In 1851, J. Rogojski described a substance he believed to be the monohydrate of this compound (Cu₂SO₃·H₂O)[3]. For over a century, "Rogojski's salt" was considered as such. However, in a pivotal 1964 paper, Dasent and Morrison demonstrated that Rogojski's salt was, in fact, an equimolar mixture of Chevreul's salt and metallic copper[4][5]. This finding clarified a long-standing ambiguity in the chemistry of copper sulfites.

Physicochemical Properties and Data

This compound is a white to pale-yellow crystalline solid that is sparingly soluble in water but dissolves in hydrochloric acid and ammonium (B1175870) hydroxide (B78521) solutions[4]. Its key physicochemical properties are summarized below.

Quantitative Data

The following tables present a summary of the available quantitative data for this compound and related compounds.

Table 1: Solubility of this compound Hydrate (Cu₂SO₃·4.5H₂O) in Water [3]

| Temperature (°C) | Temperature (K) | Solubility (mg Cu/dm³) | Molar Concentration of Cu₂SO₃ (mol/dm³) |

| 20 | 293 | 2.2 | 1.73 x 10⁻⁵ |

| 30 | 303 | 3.2 | 2.52 x 10⁻⁵ |

| 40 | 313 | 9.0 | 7.08 x 10⁻⁵ |

| 50 | 323 | 12.4 | 9.75 x 10⁻⁵ |

| 90 | 363 | 26.0 | 2.04 x 10⁻⁴ |

Data from the work of Margulis et al. (1982), who reported the existence of a 9/2 hydrate.

Table 2: Thermal Decomposition Data of Related Copper-Sulfur Compounds

| Compound | Atmosphere | Decomposition/Transition Temperature (°C) | Products | Reference |

| CuS (Covellite) | Inert | 425 - 500 | Digenite (Cu₁.₈S), β-chalcocite (Cu₂S), S | [2] |

| CuSO₄ | Air | ~600 | CuO·CuSO₄ | [2] |

| CuO·CuSO₄ | Air | ~670 | CuO | [2] |

| Chevreul's Salt | Air | > 200 | Initial decomposition begins | [6] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and Chevreul's salt based on key historical and modern reports.

Synthesis of this compound Hemihydrate (Etard's Salt)

The following protocol is based on the work of Margulis et al. (1982), which provides a clear and reproducible method for the preparation of this compound[3].

Materials:

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium sulfite (Na₂SO₃)

-

Acetone

-

Distilled water

Procedure:

-

Prepare aqueous solutions of copper(II) sulfate and sodium sulfite.

-

At 20°C, add the sodium sulfite solution to the copper(II) sulfate solution with a molar ratio of Na₂SO₃/CuSO₄ = 1:1.

-

Stir the resulting mixture for 2 hours. A precipitate of this compound will form.

-

Filter the precipitate from the solution.

-

Wash the precipitate with distilled water and then with acetone.

-

Dry the precipitate in air at room temperature.

Synthesis of Chevreul's Salt

The original method by Chevreul involved the reaction of copper(II) sulfate with potassium metabisulfite (B1197395). A more modern and accessible procedure is described below.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Distilled water

Procedure:

-

Prepare a solution of copper(II) sulfate in distilled water.

-

Prepare a separate solution of sodium metabisulfite in distilled water.

-

Add the sodium metabisulfite solution to the copper(II) sulfate solution. A green intermediate may form.

-

Heat the mixture to boiling for several minutes. The solution will darken, and a brick-red precipitate of Chevreul's salt will form.

-

Allow the precipitate to settle, then isolate it by filtration.

-

Wash the precipitate with distilled water and dry.

Conclusion

The study of this compound and its related compounds offers a fascinating glimpse into the history of chemistry, from the early explorations of elemental compounds to the later clarification of their precise compositions. While this compound itself has found niche applications, for instance, as a fungicide and in dyeing processes, the historical context of its discovery and the elucidation of the nature of Chevreul's and Rogojski's salts remain of significant academic interest. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers seeking to understand and work with these intriguing copper-sulfur compounds. Further research into the crystallographic properties of pure this compound and its hydrates could provide deeper insights into its structure and reactivity.

References

Cuprous Sulfite: A Technical Guide to Safety and Handling